7-(Trifluoromethyl)quinoline
Overview
Description
7-(Trifluoromethyl)quinoline is a chemical compound that has garnered interest due to its trifluoromethyl group, which imparts unique physical and chemical properties. This functional group increases the molecule's stability and significantly reduces its ionization constant, making it a valuable moiety in various chemical syntheses and applications .
Synthesis Analysis
The synthesis of 7-(Trifluoromethyl)quinoline derivatives has been explored through various methods. One approach involves the TBAB-catalyzed nucleophilic addition/cyclization reaction of o-arylalkynylquinoline aldehydes with trimethyl trifluoromethyl silane, cesium fluoride, and water, yielding dihydrofuroquinoline derivatives . Another method starts from m-trifluorotoluidine to prepare both 5- and 7-trifluoroquinolines, marking the first synthesis of fluorinated quinolines with fluorine in the side chain . Additionally, bis(trifluoromethyl)-substituted quinolinoquinolines have been synthesized from 1-CF3-prop-2-yne 1-iminium triflate salts and diaminonaphthalene through a twofold pyridoannelation sequence .
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)quinoline derivatives has been characterized using various spectral studies. For instance, the structure of a N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivative was confirmed by X-ray crystallographic study . The introduction of the trifluoromethyl group at specific positions on the quinoline ring has been shown to influence the biological activity and physicochemical properties of the compounds .
Chemical Reactions Analysis
The chemical reactivity of 7-(Trifluoromethyl)quinoline derivatives has been explored in the context of developing antimicrobial and antiparasitic agents. For example, some derivatives have shown significant activity against microorganisms such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum . Other derivatives have been evaluated for their activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds exhibiting potential as lead compounds for treating tropical diseases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(Trifluoromethyl)quinoline derivatives are influenced by the trifluoromethyl group. This group contributes to good physicochemical properties such as stability to light and solubility in aqueous solutions . The introduction of the trifluoromethyl group also affects the binding affinity of the derivatives to biological receptors, as seen in binding assays toward benzodiazepine and adenosine receptors . The synthesis and purification of 7-amino-4-(trifluoromethyl)coumarin, a related compound, have been investigated for its potential as a fluorescent marker for proteinase detection .
Scientific Research Applications
1. Antimicrobial Studies
- Application Summary : 7-(Trifluoromethyl)quinoline has been used in the synthesis of new series of quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives . These compounds were tested for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa, and antifungal activity against Candida albicans and Penicillium chrysogenum .
- Methods of Application : The compounds were synthesized and characterized by spectral studies . The structure of one of the compounds was confirmed by X-ray crystallographic study .
- Results : Compounds 7a and 9c showed significant antimicrobial activity against all the tested microorganisms . Among all the compounds, 6d and 6e showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis, indicating these compounds can be possible future antituberculosis agents .
2. Antibacterial Activity
- Application Summary : 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, a derivative of 7-(Trifluoromethyl)quinoline, was reacted with amino acids to furnish amino acid functionalized quinolines . These compounds were tested for their antibacterial activity against Gram +ve and Gram -ve bacterial strains .
- Methods of Application : The hydroxyquinoline was reacted with amino acids to furnish amino acid functionalized quinolines . The compounds were alkylated by ethyl iodide followed by hydrolysis .
- Results : The compounds 11e and 11b were found to be promising in terms of their antibacterial activity .
3. Lipid Research
- Application Summary : 7-(Trifluoromethyl)quinoline-4-thiol was used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .
- Methods of Application : The specific experimental procedures are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
4. Drug Design
- Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes 7-(Trifluoromethyl)quinoline and its derivatives .
- Methods of Application : The specific experimental procedures are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
5. Synthesis of New Derivatives
- Application Summary : The synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives .
- Methods of Application : The compounds were synthesized and characterized by spectral studies . The structure of one of the compounds was confirmed by X-ray crystallographic study .
- Results : The specific results or outcomes are not detailed in the source .
6. Lipid Research
- Application Summary : 7-(Trifluoromethyl)quinoline-4-thiol was used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .
- Methods of Application : The specific experimental procedures are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
4. Drug Design
- Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes 7-(Trifluoromethyl)quinoline and its derivatives .
- Methods of Application : The specific experimental procedures are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
5. Synthesis of New Derivatives
- Application Summary : The synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives .
- Methods of Application : The compounds were synthesized and characterized by spectral studies . The structure of one of the compounds was confirmed by X-ray crystallographic study .
- Results : The specific results or outcomes are not detailed in the source .
6. Lipid Research
- Application Summary : 7-(Trifluoromethyl)quinoline-4-thiol was used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .
- Methods of Application : The specific experimental procedures are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
7-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMSEFHVUYEEDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332685 | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)quinoline | |
CAS RN |
325-14-4 | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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